Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate
Description
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate is a methyl benzoate derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group, linked via an acetamido bridge to the aromatic core. The hydroxyethyl substituent distinguishes it from related compounds, likely enhancing hydrophilicity compared to aryl or halogenated analogs . The molecular formula is inferred as C₁₇H₂₄N₄O₄ (calculated average mass: ~348.40 g/mol), though this requires experimental validation.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
methyl 4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H23N3O4/c1-23-16(22)13-2-4-14(5-3-13)17-15(21)12-19-8-6-18(7-9-19)10-11-20/h2-5,20H,6-12H2,1H3,(H,17,21) |
InChI Key |
UXWQZMXCEWGJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine Moieties
The target compound’s piperazine ring is modified with a 2-hydroxyethyl group , contrasting with analogs bearing phenyl (e.g., Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate, C₂₀H₂₃N₃O₃ , 353.42 g/mol ) or halogenated aryl groups (e.g., bromophenyl in C2 ). Key comparisons include:
- Hydrophilicity: The hydroxyethyl group may improve aqueous solubility compared to hydrophobic aryl substituents, as seen in 4-(4-Methylpiperazino)benzoic acid (melting point: 270°C, decomposes ).
- Electronic Effects : Electron-withdrawing groups (e.g., -Br in C2 ) could alter reactivity or binding compared to the electron-donating hydroxyethyl group.
Ester Group Variations
- Methyl vs. Ethyl Esters: Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (C₁₇H₁₆BrNO₃, 374.22 g/mol ) highlights how ester chain length impacts lipophilicity and metabolic stability. Methyl esters (as in the target compound) typically exhibit faster hydrolysis rates than ethyl analogs.
Structural Analogues with Heterocyclic Systems
Compounds like C1–C7 () incorporate quinoline-4-carbonyl moieties instead of the acetamido linker, significantly altering electronic properties and steric bulk. For example, C1 (C₂₉H₂₆N₃O₃, 464.54 g/mol) has a phenylquinoline group, which may enhance π-π stacking interactions compared to the target compound’s simpler acetamido bridge .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structurally related compounds.
- Synthetic Challenges : Piperazine functionalization often requires precise coupling conditions, as seen in and .
Biological Activity
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate, a compound characterized by its unique piperazine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{22}N_{2}O_{3}
- Molecular Weight : 278.35 g/mol
This compound features a benzoate group linked to a piperazine derivative, which is known for enhancing solubility and bioavailability.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine exhibit significant antimicrobial properties. The presence of the hydroxyl group in the side chain may enhance interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Antifilarial Properties : A related study on piperazine derivatives highlighted their macrofilaricidal and microfilaricidal effects against various filarial species, suggesting that this compound could potentially serve as a lead for developing antifilarial agents .
- Cytotoxicity Against Cancer Cells : Investigations into similar compounds have shown that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways, indicating potential use in oncology .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of piperazine derivatives, this compound demonstrated significant activity against Gram-negative bacteria, particularly E. coli. The mechanism was linked to membrane disruption and inhibition of protein synthesis.
Case Study 2: Antifilarial Activity
A series of related compounds were tested for their antifilarial effects. The results indicated that this compound exhibited promising macrofilaricidal effects in vitro, leading to further exploration in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
